Afidopyropen

Beschreibung

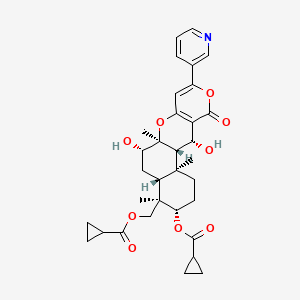

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(1S,2S,5S,6R,7R,9S,10S,18R)-5-(cyclopropanecarbonyloxy)-9,18-dihydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl cyclopropanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39NO9/c1-31-11-10-24(42-29(38)18-8-9-18)32(2,16-40-28(37)17-6-7-17)22(31)14-23(35)33(3)27(31)26(36)25-21(43-33)13-20(41-30(25)39)19-5-4-12-34-15-19/h4-5,12-13,15,17-18,22-24,26-27,35-36H,6-11,14,16H2,1-3H3/t22-,23+,24+,26+,27-,31+,32+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZWFURXIMFONG-HRSIRGMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CC(C3(C2C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)O)(C)COC(=O)C6CC6)OC(=O)C7CC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1C[C@@H]([C@@]3([C@@H]2[C@H](C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)O)(C)COC(=O)C6CC6)OC(=O)C7CC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00896889 | |

| Record name | Afidopyropen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00896889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915972-17-7 | |

| Record name | Afidopyropen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915972-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Afidopyropen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915972177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afidopyropen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00896889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(3S,4R,4aR,6S,6aS,12R,12aS,12bS)-3-(cyclopropanecarbonyloxy)-6,12-dihydroxy-4,6a,12btrimethyl-11-oxo-9-(pyridin-3-yl)-1,2,3,4,4a,5,6,6a,12a,12b-decahydro-11H,12Hbenzo[f]pyrano[4,3-b]chromen-4-yl]methylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.250.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AFIDOPYROPEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU794E7QE1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of Afidopyropen Action

Molecular Targets of Afidopyropen

The primary sites of action for this compound are specific ion channels located in the peripheral nervous system of insects. nih.gov

This compound has been identified as a modulator of the Transient Receptor Potential Vanilloid (TRPV) channel complex in insects. ebi.ac.ukresearchgate.netnih.gov These channels are critical for sensory functions such as hearing, gravity perception, and coordination. mdpi.comucanr.edu this compound works by selectively activating these TRPV channels, which initiates a series of disruptive physiological events. ebi.ac.ukmdpi.com The insecticide is classified as a chordotonal organ TRPV channel modulator. mda.state.mn.usdntb.gov.ua

The insect TRPV channels that this compound targets are composed of two primary subunits: Nanchung (Nan) and Inactive (Iav). ebi.ac.uksmolecule.comnih.gov The insecticidal effect of this compound is contingent on its interaction with both of these subunits. ebi.ac.uknih.gov The compound functions as an agonist, effectively opening the ion channel formed by the Nan and Iav proteins. ebi.ac.ukmdpi.comsdbonline.org For the channel to be activated, both subunits must be present to form a functional heteromeric complex. ebi.ac.uknih.gov While the Nanchung protein constitutes the main binding interface for this compound, the presence of the Inactive subunit significantly enhances binding affinity. researchgate.netnih.gov

Specific amino acid residues within the Nan and Iav subunits have been identified as essential for the binding of this compound and the subsequent activation of the TRPV channel. In a study on Myzus persicae, the leucine (B10760876) residue at position 412 (L412) in the Nan subunit was identified as a key residue for binding. ebi.ac.uknih.gov It has also been noted that this compound and another insecticide, pymetrozine (B1663596), share the same binding site. ebi.ac.uknih.gov Molecular docking studies have shown that this compound has a higher binding affinity for the TRPV channel of the pest Myzus persicae compared to the beneficial insect Coccinella septempunctata, which may contribute to its selectivity. nih.govresearchgate.net

| Subunit | Species | Key Amino Acid Residue | Position | Significance |

| Nan | Myzus persicae | Leucine (L) | 412 | Identified as a key residue for this compound binding. ebi.ac.uknih.gov |

Specific Subunit Interactions: Nan and Iav Vanilloid Subtypes

Physiological and Behavioral Modulations Induced by this compound

The molecular interactions of this compound lead to significant physiological and behavioral changes in susceptible insects.

The activation of TRPV channels by this compound directly disrupts the function of chordotonal organs. researchgate.netucanr.edunih.gov These are specialized mechanosensory organs that are vital for hearing, gravity sensation, and proprioception (the sense of the relative position of one's own parts of the body). mdpi.comucanr.edu The overstimulation of TRPV channels by this compound causes the neurons within these organs to become hyperactive and then silenced. researchgate.netmdpi.comnih.gov This process effectively impairs the insect's hearing and sense of balance. mdpi.comsdbonline.orgnih.gov

Secondary Effects: Feeding Cessation, Starvation, and Desiccation

The profound neurophysiological disruption caused by this compound leads to a cascade of secondary effects, culminating in the death of the insect. The most immediate and significant consequence is the rapid cessation of feeding. researchgate.netmdpi.com The loss of coordination and spatial awareness prevents the insect from effectively locating and feeding on its host plant. researchgate.netnih.govucanr.edu

Aphids treated with this compound exhibit abnormal behaviors, such as dropping from the plant and wandering on the ground, unable to resettle and feed. nih.gov This immediate anti-feeding action is a key aspect of its efficacy, as it can quickly reduce the transmission of plant viruses vectored by piercing-sucking insects. mdpi.comusda.gov

The inability to feed directly leads to starvation. researchgate.netmdpi.commdpi.com Deprived of essential nutrients and water from the plant phloem, the insect's energy reserves are depleted. This is often compounded by desiccation, or drying out, as the insect is unable to replenish its water supply. researchgate.netmdpi.comresearchgate.net The combination of starvation and desiccation ultimately results in the insect's death within a few days of exposure. researchgate.netnih.gov

Table 2: Secondary Effects of this compound on Various Insect Pests

| Insect Species | Observed Effects | Reference |

| Myzus persicae (Green peach aphid) | Feeding cessation, reduced longevity and fecundity, decreased virus transmission | usda.govresearchgate.netbohrium.com |

| Aphis gossypii (Cotton aphid) | Feeding cessation, starvation, desiccation, reduced longevity and fecundity | mdpi.commdpi.comresearchgate.net |

| Bemisia tabaci (Whitefly) | Feeding cessation, starvation, desiccation, reduced longevity and fecundity | mdpi.commdpi.com |

| Diaphorina citri (Asian citrus psyllid) | Reduced settling and feeding | oup.com |

Research on Insecticidal Efficacy and Spectrum of Activity of Afidopyropen

Efficacy Studies Against Hemipteran Pests

Afidopyropen demonstrates high efficacy against a range of piercing and sucking insect pests within the order Hemiptera. basf.co.idgoogle.comresearchgate.net Its spectrum of activity is particularly notable against aphids, whiteflies, psyllids, leafhoppers, and scale insects. nih.govbasf.co.idncsu.edu The insecticide acts primarily through ingestion and exhibits translaminar activity, meaning it can move from the upper to the lower surface of a leaf, but it is not fully systemic within the plant. cdms.net

This compound has shown excellent insecticidal activity against numerous economically important aphid species. researchgate.netmdpi.comresearchgate.net Field and laboratory studies have confirmed its effectiveness against species such as the green peach aphid (Myzus persicae), soybean aphid (Aphis glycines), cotton aphid (Aphis gossypii), and cowpea aphid (Aphis craccivora). researchgate.netresearchgate.netmdpi.com

Table 1: Efficacy of this compound Against Various Aphididae Species This table summarizes research findings on the effectiveness of this compound against different aphid species.

| Pest Species | Host Crop(s) | Key Findings | Citations |

|---|---|---|---|

| Aphis glycines (Soybean Aphid) | Soybean | Efficacy comparable to lambda-cyhalothrin, chlorpyrifos, sulfoxaflor (B1682526), and flupyradifurone (B41651) in field trials. | nih.goviastate.edu |

| Myzus persicae (Green Peach Aphid) | Vegetables, Fruits, Ornamentals | High efficacy in greenhouse conditions, with prolonged control. Susceptible to this compound with low resistance ratios observed. | researchgate.netmdpi.com |

| Aphis gossypii (Cotton Aphid) | Cotton, Cucumber, Sesame | High insecticidal activity and good residual efficacy demonstrated in field trials. | researchgate.netnih.govcabidigitallibrary.orgresearchgate.net |

| Aphis craccivora (Cowpea Aphid) | Legumes | Consistently high insecticidal activity reported. | researchgate.netresearchgate.net |

| Wheat Aphids | Wheat | Effective control demonstrated through seed dipping application. | researchgate.netresearchgate.net |

This compound is an effective control agent for whiteflies, particularly the sweetpotato whitefly, Bemisia tabaci, a destructive pest that affects horticultural and economic crops worldwide. mdpi.compreprints.org Studies have demonstrated its efficacy in controlling adult B. tabaci populations. mdpi.comnih.gov The insecticide's rapid antifeedant properties are particularly beneficial, as they can help to reduce the transmission of plant viruses vectored by whiteflies. mdpi.commdpi.com

In a 2021 study monitoring 18 field populations of B. tabaci in China, 17 populations were found to be highly susceptible to this compound. mdpi.com However, the same study identified one population from Haidian, Beijing, that had developed approximately 40-fold resistance, highlighting the need for resistance management strategies. mdpi.com Further research confirmed that this compound resistance in this population was unstable and could revert when the insecticide pressure was removed. nih.gov

Table 2: Efficacy of this compound Against Bemisia tabaci (Whitefly) This table presents findings on the effectiveness of this compound against the whitefly, Bemisia tabaci.

| Study Focus | Key Findings | Citations |

|---|---|---|

| Field Population Susceptibility (China) | 17 of 18 field populations were highly susceptible. One population showed ~40-fold resistance. | mdpi.com |

| Resistance Stability | Field-evolved resistance was found to be unstable, reverting in the absence of selection pressure. | nih.govmdpi.com |

| Sublethal Effects | Sublethal concentrations significantly decreased fecundity and longevity in the progeny of treated adults. | researchgate.net |

| Management Programs | Included as a recommended insecticide for managing B. tabaci in ornamental plants. | preprints.orgufl.edu |

This compound is also effective against psyllids, another group of destructive piercing-sucking pests. basf.co.idncsu.edu Research has specifically investigated its toxicity against the Asian citrus psyllid, Diaphorina citri, a major vector of the bacterium that causes citrus greening disease. researchgate.netresearchgate.net

Laboratory studies revealed that this compound significantly reduced the survival of D. citri nymphs and subsequent adult emergence. researchgate.netresearchgate.net It also acted as a feeding inhibitor, with adult feeding almost completely stopping at higher concentrations. researchgate.netresearchgate.net Furthermore, the insecticide demonstrated repellent properties, as significantly fewer psyllid adults chose to settle on this compound-treated plants in choice tests. researchgate.netresearchgate.net These combined effects suggest that this compound can be a valuable component in integrated management programs for D. citri. researchgate.netresearchgate.net Efficacy has also been noted against the African citrus psyllid, Trioza erytreae. mdpi.com

Table 3: Efficacy of this compound Against Psyllidae Species This table outlines the effectiveness of this compound against psyllid species, particularly the Asian citrus psyllid.

| Pest Species | Key Findings | Citations |

|---|---|---|

| Diaphorina citri (Asian Citrus Psyllid) | Reduced nymph survival and adult emergence. Inhibited adult feeding and reduced fecundity. Exhibited repellent effects in choice tests. | researchgate.netresearchgate.net |

| Trioza erytreae (African Citrus Psyllid) | Listed as an effective control agent. | mdpi.com |

| General Psyllids | Registered for control of certain psyllid species on various crops. | basf.co.idncsu.edu |

The insecticidal spectrum of this compound extends to other significant sucking pests, including leafhoppers and scale insects. cdms.netnih.govbasf.co.id Product registrations and field trials have demonstrated its efficacy against these pest groups on a variety of crops, including fruit trees, tea, and ornamentals. nih.govgoogle.com While detailed academic studies on specific species of leafhoppers and scale insects are less numerous than for aphids and whiteflies, its effectiveness is well-established within its registered uses. nih.govbasf.co.idncsu.edu For instance, it has been noted for its control of the tea lesser leafhopper. google.com

Psyllidae Species Response to this compound

Comparative Efficacy Against Insecticide-Susceptible and -Resistant Pest Populations

A key advantage of this compound is its novel mode of action, which means it can be effective against pest populations that have developed resistance to other insecticide classes. basf.co.idmdpi.com Studies have shown that this compound is highly effective against neonicotinoid-resistant populations of pests. nih.gov Research on the soybean aphid (Aphis glycines) also demonstrated that this compound was effective against populations resistant to pyrethroid insecticides, indicating a lack of cross-resistance between this compound and pyrethroids. x-mol.net

However, the potential for resistance development to this compound itself exists. The first case of field-evolved resistance was reported in a population of the whitefly Bemisia tabaci in China, which exhibited a resistance ratio of approximately 40- to 43.5-fold compared to a susceptible strain. mdpi.com Subsequent selection in the lab increased this resistance to over 100-fold. nih.govresearchgate.net This resistant population showed significant cross-resistance to sulfoxaflor but not to other insecticides like cyantraniliprole, flonicamid, or imidacloprid. mdpi.com In Florida, two of more than a dozen B. tabaci populations tested showed low to moderate resistance to this compound. bioone.org

Conversely, a two-year study attempting to induce resistance in Australian green peach aphid (Myzus persicae) colonies through regular exposure was unsuccessful, suggesting that resistance may not evolve quickly in all pest populations or regions. cesaraustralia.com These findings underscore the importance of implementing robust insecticide resistance management (IRM) programs, which include rotating this compound with insecticides from different IRAC groups to preserve its long-term efficacy. cdms.netmdpi.com

Table 4: Comparative Efficacy and Resistance Profile of this compound This table compares the efficacy of this compound against susceptible and resistant pest populations and details observed resistance patterns.

| Pest Species | Insecticide Resistance Context | Key Findings on this compound | Citations |

|---|---|---|---|

| Aphis glycines (Soybean Aphid) | Pyrethroid-resistant populations | Effective against pyrethroid-resistant populations, showing no cross-resistance. | x-mol.net |

| Bemisia tabaci (Whitefly) | Susceptible vs. Field-resistant populations | High efficacy against most populations. One Chinese population developed ~40-fold resistance, with cross-resistance to sulfoxaflor. Two Florida populations showed low to moderate resistance. | mdpi.combioone.orgresearchgate.net |

| Myzus persicae (Green Peach Aphid) | Neonicotinoid-resistant populations | High efficacy against neonicotinoid-resistant aphids. | nih.gov |

| Myzus persicae (Green Peach Aphid) | Resistance induction experiment | No resistance evolved in laboratory colonies after two years of selection pressure. | cesaraustralia.com |

| General Sucking Pests | Resistance to other insecticides | Effective against pests that have developed resistance to other insecticide classes. | basf.co.idmdpi.com |

Impact of this compound on Plant Virus Transmission by Insect Vectors

The rapid feeding cessation induced by this compound is a crucial attribute for managing insect-vectored plant viruses. mdpi.combasf.co.idmdpi.com By quickly stopping an insect from feeding, the insecticide can reduce the probability of both virus acquisition from an infected plant and virus inoculation into a healthy plant. mdpi.comoup.com Most plant viruses are transmitted by hemipteran vectors like aphids and whiteflies. mdpi.complos.org

A study focusing on the Potato leafroll virus (PLRV), which is transmitted by the green peach aphid (Myzus persicae), found that foliar sprays of this compound significantly reduced virus transmission. oup.comnih.gov Specifically, the treatment resulted in:

An 89% reduction in PLRV acquisition by aphids from treated plants and their subsequent transmission to healthy plants. oup.comnih.gov

A 35% reduction in PLRV inoculation into treated plants by already viruliferous aphids. oup.comnih.gov

While these reductions were not as high as those reported for some neonicotinoid insecticides, they demonstrate that this compound can be a useful tool in programs aimed at managing PLRV and potentially other persistently transmitted viruses. oup.com The disruption of feeding behavior is the primary mechanism behind this reduction in virus spread. nih.govoup.com

Mechanisms and Dynamics of Insect Resistance to Afidopyropen

Monitoring and Detection of Afidopyropen Resistance in Field Populations

Systematic monitoring of this compound susceptibility in field populations of target pests is the first line of defense in managing resistance. Bioassays are a primary tool for this surveillance, allowing for the determination of lethal concentration (LC₅₀) values and resistance ratios (RR), which compare the susceptibility of field populations to a known susceptible laboratory strain.

A study monitoring 18 field populations of the whitefly Bemisia tabaci (Mediterranean biotype) in China revealed that while most populations remained highly susceptible to this compound, one population from Haidian, Beijing, exhibited an approximately 40-fold increase in resistance. mdpi.comfao.orgresearchgate.net This resistant population (HD) showed an LC₅₀ of 287.76 mg/L, significantly higher than the susceptible MED-S strain's LC₅₀ of 6.62 mg/L. mdpi.com The resistance ratios for the other 17 populations ranged from a mere 0.9 to 2.9-fold, highlighting the localized nature of the resistance at that time. mdpi.com

Similarly, monitoring of B. tabaci Middle East-Asia Minor 1 (MEAM1) populations in south Florida vegetable fields has been crucial, especially since the insecticide's introduction in 2018. nih.govnih.gov In one study, while over 80% of the 15 populations tested were susceptible to this compound with resistance ratios between 1 and 9, one population showed low resistance (RR = 38) and another moderate resistance (RR = 51). nih.gov These findings underscore the importance of ongoing monitoring to detect shifts in susceptibility early on. nih.govnih.gov

Table 1: Monitoring of this compound Resistance in Bemisia tabaci Field Populations in China (2021)

Population Location Number of Populations Resistance Ratio (RR) Range Notable Resistant Population Resistant Population RR Resistant Population LC₅₀ (mg/L) Susceptible Strain LC₅₀ (mg/L) 9 Provinces in China 18 0.9 - 43.5 Haidian (HD), Beijing ~43.5 287.76 6.62

Data sourced from a 2022 study on B. tabaci in China. mdpi.com

Biochemical Mechanisms of this compound Resistance

The primary biochemical mechanisms conferring resistance to insecticides involve enhanced detoxification by metabolic enzymes. Research has implicated several key enzyme families in the breakdown of this compound in resistant insects.

Role of Cytochrome P450 Monooxygenases in Detoxification

Cytochrome P450 monooxygenases (P450s) are a major family of enzymes involved in the metabolism of a wide range of xenobiotics, including insecticides. Synergism studies using piperonyl butoxide (PBO), a known inhibitor of P450s, have provided strong evidence for their role in this compound resistance.

In the this compound-resistant HD strain of B. tabaci, a significant synergistic effect was observed when PBO was applied with this compound, resulting in a synergistic ratio (SR) of 4.72. mdpi.com This indicates that the inhibition of P450s makes the resistant insects more susceptible to the insecticide. mdpi.com Further selection of this resistant strain (HD-Afi) led to a 104.3-fold resistance to this compound, which was significantly inhibited by PBO, confirming the involvement of P450 monooxygenase. mdpi.com In another study on Semiaphis heraclei, P450 activity was found to be increased by 2.60-fold after treatment with this compound. nih.gov Similarly, in Aphis gossypii, multifunctional oxidase (MFO, largely P450s) activity showed a highly significant positive correlation with the level of this compound tolerance. bioone.org

**Table 2: Synergistic Effect of PBO on this compound Toxicity in Resistant *Bemisia tabaci***

Insect Strain Resistance Level Synergist Synergistic Ratio (SR) Implicated Enzyme HD (Field Resistant) ~43.5-fold Piperonyl Butoxide (PBO) 4.72 Cytochrome P450 Monooxygenases HD-Afi (Lab-Selected) 104.3-fold Piperonyl Butoxide (PBO) 5.6 Cytochrome P450 Monooxygenases

Data compiled from studies on B. tabaci resistance. mdpi.commdpi.com

Involvement of Carboxylesterases in this compound Metabolism

Carboxylesterases (CarEs) are another critical group of hydrolytic enzymes that contribute to insecticide resistance by metabolizing ester-containing compounds. nih.govresearchgate.netnih.gov In a study on Semiaphis heraclei, CarE activity was significantly elevated by 4.86-fold following this compound treatment. nih.gov The use of the CarE inhibitor triphenyl phosphate (B84403) (TPP) significantly increased the toxicity of this compound to S. heraclei, further confirming the role of these enzymes in detoxification. nih.govfrontiersin.org In cotton aphids, Aphis gossypii, carboxylesterase activity was also found to be significantly higher in populations with greater tolerance to this compound. bioone.org However, in the this compound-resistant HD strain of B. tabaci, TPP showed little synergistic effect, suggesting that CarEs may not be a primary mechanism of resistance in this specific population. mdpi.commdpi.com

Contribution of Glutathione (B108866) S-transferases to Detoxification Pathways

Glutathione S-transferases (GSTs) are phase II detoxification enzymes that catalyze the conjugation of glutathione to a wide variety of xenobiotics, rendering them more water-soluble and easier to excrete. researchgate.netacs.orgnih.gov The role of GSTs in this compound resistance appears to be more variable and potentially species-specific.

In the this compound-resistant HD strain of B. tabaci, the GST inhibitor diethyl maleate (B1232345) (DEM) exhibited little synergism, suggesting a limited role for GSTs in this population's resistance. mdpi.commdpi.com Conversely, a study on Aphis gossypii that underwent 18 generations of selection for this compound resistance indicated that GSTs played an important role in the detoxification metabolism. bioone.org Interestingly, in Semiaphis heraclei, GST activity significantly decreased after this compound treatment. nih.gov In another study on B. tabaci, sublethal concentrations of this compound initially decreased GST activity, which then increased at 72 hours post-treatment. mdpi.com This suggests a complex regulatory response of GSTs to this compound exposure.

Molecular Genetic Basis of this compound Resistance

The biochemical mechanisms of resistance are rooted in genetic changes within the insect population. Advances in molecular techniques have allowed for the identification of specific genes and expression patterns associated with this compound resistance.

Gene Expression Profiling in Resistant Strains

Gene expression profiling, often conducted using quantitative real-time PCR (RT-qPCR), has revealed the upregulation of specific detoxification enzyme genes in this compound-resistant insects.

In Semiaphis heraclei treated with this compound, transcriptome analysis identified sixteen P450 genes and three CarE genes. nih.govfrontiersin.org RT-qPCR validation showed that eleven of these P450 genes and two of the CarE genes were significantly upregulated. nih.govfrontiersin.org Notably, the expression of the P450 gene CYP6DA2 and the carboxylesterase gene CarFE4 was upregulated by more than 2.5 times. nih.govfrontiersin.orgfrontiersin.org Subsequent RNA interference (RNAi) experiments confirmed that knocking down CYP6DA2 and CarFE4 significantly increased the susceptibility of S. heraclei to this compound, demonstrating their key roles in detoxification. nih.govfrontiersin.org

In B. tabaci, a study on the sublethal effects of this compound found that the expression levels of eleven P450 genes and four GST genes were significantly higher than in the control group, suggesting their involvement in the detoxification process. mdpi.com Another study focused on selecting appropriate reference genes for miRNA expression analysis in B. tabaci under insecticide stress, including this compound, which is a critical step for accurate gene expression profiling. nih.gov

Table 3: Upregulation of Detoxification Genes in Semiaphis heraclei in Response to this compound

Gene Enzyme Family Fold Upregulation Significance CYP6DA2 Cytochrome P450 >2.5 Significantly upregulated; knockdown increased susceptibility CarFE4 Carboxylesterase >2.5 Significantly upregulated; knockdown increased susceptibility

Data from a 2024 study on S. heraclei. nih.govfrontiersin.org

Identification of Resistance-Associated Genes and Mutations

The primary mechanisms conferring resistance to this compound involve metabolic detoxification and potential alterations in the target site. Synergistic assays have been instrumental in elucidating these pathways. In studies involving this compound-resistant strains of the whitefly Bemisia tabaci, the use of piperonyl butoxide (PBO), a known inhibitor of cytochrome P450 monooxygenases, significantly suppressed resistance. mdpi.commdpi.comdntb.gov.uaresearchgate.net This finding strongly indicates that the enhanced metabolism of this compound by over-expressed P450 enzymes is a key resistance mechanism. mdpi.comresearchgate.net

Further research into the molecular underpinnings of this resistance has identified the overexpression of specific genes. In B. tabaci, a direct link has been established between this compound resistance and the overexpression of the Nanchung (Nan) gene. researchgate.netebi.ac.uk The Nan gene codes for a subunit of the transient receptor potential vanilloid (TRPV) channel, which is the direct target of this compound. mdpi.comresearchgate.netebi.ac.uk Its overexpression is a putative target-site resistance mechanism. researchgate.netebi.ac.uk

In addition to P450-mediated detoxification, metabolic resistance can also be conferred by other enzyme families. Studies have shown that Glutathione S-transferases (GSTs) are associated with this compound resistance in the Asia I strain of B. tabaci and in the cotton aphid, Aphis gossypii. ebi.ac.ukresearchgate.net The upregulation of detoxification-related genes, including those for cytochrome P450 and carboxylesterases, has been observed to contribute to the broader spectrum of insecticide resistance in A. gossypii. researchgate.net

Genetic Linkage and Inheritance Patterns of this compound Resistance

Investigations into the heritability of this compound resistance have provided crucial insights for resistance management strategies. Genetic crosses between this compound-resistant and susceptible strains of B. tabaci have revealed the mode of inheritance. mdpi.com

Reciprocal crosses between a resistant Haidian (HD) strain and a susceptible strain resulted in F1 progeny with no significant differences in their lethal concentration (LC50) values, regardless of which parent was resistant. mdpi.com This outcome demonstrates that this compound resistance is inherited as an autosomal trait, meaning it is not linked to sex chromosomes. mdpi.comresearchgate.netresearchgate.net

The degree of dominance (D) for this compound resistance in B. tabaci has been calculated to be between 0.71 and 0.75. mdpi.com These values signify an incompletely dominant inheritance pattern. mdpi.comresearchgate.netresearchgate.net In cases of incomplete dominance, heterozygous individuals (possessing one copy of the resistance gene) exhibit a resistance level that is intermediate between that of susceptible homozygotes and resistant homozygotes. mdpi.com This inheritance pattern has also been observed in resistance to other insecticides in various pest species. researchgate.net

The realized heritability (h²), a measure of the proportion of phenotypic variation that is passed to the next generation, has been calculated for this compound resistance in Aphis gossypii. The h² value was found to be 0.063, which is considered low. researchgate.net A low heritability suggests that while resistance is genetically based, its expression is also influenced by other factors. researchgate.net Based on this value, it was estimated that under a consistent selection pressure (60-80% mortality), it would require 20 to 26 generations for the population to develop a 10-fold increase in resistance. researchgate.net

Cross-Resistance Patterns with Other Insecticide Classes

Understanding cross-resistance—where resistance to one insecticide confers resistance to another—is vital for designing effective insecticide rotation programs.

Evaluation of Cross-Resistance to Non-IRAC Group 9 Insecticides

While cross-resistance within IRAC Group 9 is limited, significant cross-resistance has been documented between this compound and sulfoxaflor (B1682526) (IRAC Group 4C). mdpi.commdpi.comresearchgate.netnih.gov In this compound-selected strains of B. tabaci, resistance to sulfoxaflor was observed to be between 14.5-fold and 18.9-fold higher than in susceptible strains. mdpi.commdpi.com This pattern indicates a shared detoxification pathway, likely involving P450 monooxygenases, as a common mechanism of resistance to both compounds. mdpi.com

Conversely, evaluations with insecticides from other classes have generally shown a lack of significant cross-resistance. Little to no cross-resistance has been detected in this compound-resistant B. tabaci with the following insecticides:

Cyantraniliprole (IRAC Group 28). mdpi.commdpi.comnih.gov

Flupyradifurone (B41651) (IRAC Group 4D). mdpi.comresearchgate.netnih.gov

Imidacloprid (IRAC Group 4A). mdpi.commdpi.comnih.gov

Thiamethoxam (IRAC Group 4A). mdpi.commdpi.com

This lack of cross-resistance with several major insecticide groups highlights the value of this compound in managing pests that have already developed resistance to other chemistries.

Table 1: Cross-Resistance Patterns in an this compound-Selected Bemisia tabaci Strain (HD-Afi) Data sourced from studies on field-collected and laboratory-selected populations. mdpi.commdpi.com

| Insecticide | IRAC Group | Cross-Resistance Factor (Fold) | Level of Cross-Resistance |

|---|---|---|---|

| Sulfoxaflor | 4C | 14.5 - 18.9 | Significant |

| Pymetrozine (B1663596) | 9B | 1.3 | Little / None |

| Flonicamid | 9C | 1.2 | Little / None |

| Cyantraniliprole | 28 | 1.1 - 1.5 | Little / None |

| Flupyradifurone | 4D | 0.9 | None |

| Imidacloprid | 4A | 1.1 - 1.3 | Little / None |

| Thiamethoxam | 4A | 0.8 - 1.2 | None |

Ecological and Evolutionary Aspects of this compound Resistance

The evolution of resistance in a pest population is not without consequences. The genetic changes that confer resistance can sometimes negatively impact the general survival and reproductive capabilities of the insect, a phenomenon known as fitness cost.

Fitness Costs Associated with this compound Resistance

Significant fitness costs have been observed in this compound-resistant strains of B. tabaci. mdpi.comdntb.gov.uaresearchgate.net These costs are crucial from a resistance management perspective because they can lead to a decline in the frequency of resistant individuals in a population if the selection pressure from the insecticide is removed. mdpi.com

Table 2: Fitness Cost Parameters in this compound-Resistant Bemisia tabaci Comparison between a resistant (HD-Afi) and a susceptible (HD) strain. Data sourced from Wang et al., 2022. mdpi.com

| Biological Parameter | Resistant Strain (HD-Afi) | Susceptible Strain (HD) |

|---|---|---|

| Oviposition Duration (Days) | 11.25 | 14.48 |

| Net Reproductive Rate (R₀) | 21.3 | 35.3 |

| Relative Fitness | 0.60 | 1.00 |

Reversion Dynamics of Resistance under Reduced Selection Pressure

The stability of insecticide resistance within a pest population is a critical factor in the long-term efficacy of a chemical agent. When the selection pressure from a specific insecticide is removed, the frequency of resistant individuals may decline over time, a phenomenon known as resistance reversion. wordpress.com This reversion is often driven by fitness costs, where the genetic traits conferring resistance also result in disadvantages for the insect in an insecticide-free environment. storedproductinsects.comfrontiersin.org

Research on the whitefly, Bemisia tabaci, has demonstrated a significant reversion of resistance to this compound in the absence of selection pressure. mdpi.comdntb.gov.uaresearchgate.netnih.gov A field-collected population (HD) with a 36.5-fold resistance to this compound was reared in the laboratory without exposure to the insecticide. mdpi.com The resistance levels in this population declined swiftly over the first six generations, dropping from 36.5-fold to 5.3-fold. mdpi.comresearchgate.net Subsequently, the resistance level stabilized at approximately 3-fold for the following four generations. mdpi.comresearchgate.net This demonstrates that in the absence of this compound application, susceptible individuals have a competitive advantage, leading to a gradual restoration of susceptibility in the population.

Table 1: Reversion of this compound Resistance in a Bemisia tabaci Population (HD) Without Selection Pressure

The primary driver for this reversion is the presence of significant fitness costs associated with this compound resistance. mdpi.comdntb.gov.uaresearchgate.net When compared to a susceptible strain, the this compound-resistant B. tabaci strain (HD-Afi) exhibited notable disadvantages in key life-history traits. mdpi.com These included a significantly shorter oviposition period and reduced fecundity (the number of eggs laid per female). mdpi.com The net reproductive rate of the resistant strain was substantially lower than that of the susceptible strain, with a relative fitness calculated to be just 0.60. mdpi.com Such fitness costs are crucial as they can be exploited in resistance management strategies, such as rotating insecticides, to allow the susceptible portion of the population to recover. mdpi.comdntb.gov.ua

**Table 2: Fitness Cost Comparison between this compound-Resistant (HD-Afi) and Susceptible (HD) *Bemisia tabaci***

Population Genetics of this compound Resistance Development

The evolution of insecticide resistance is a process governed by population genetics, involving the selection of individuals with heritable traits that allow them to survive chemical exposure. elifesciences.org Understanding the genetic basis and inheritance of resistance is fundamental for predicting its emergence and spread.

Studies on a field-evolved resistant population of B. tabaci from Haidian (HD), China, have provided key insights into the genetics of this compound resistance. researchgate.netmdpi.com Reciprocal crosses between the resistant HD strain and a susceptible (MED-S) strain revealed that resistance to this compound is inherited as an autosomal trait, meaning it is not linked to sex chromosomes. mdpi.com

Furthermore, the degree of dominance (D) plays a vital role in how quickly resistance spreads. mdpi.com In the case of this compound resistance in B. tabaci, the trait was determined to be incompletely dominant. mdpi.com This means that heterozygous individuals (carrying one resistant and one susceptible allele) exhibit a level of resistance intermediate to that of susceptible and homozygous resistant individuals. Incompletely dominant resistance may evolve more slowly than fully dominant resistance because heterozygotes are not as protected at higher insecticide concentrations. mdpi.com

The genetic basis of resistance in B. tabaci appears to be metabolic. Synergism assays using piperonyl butoxide (PBO), an inhibitor of cytochrome P450 monooxygenases, significantly suppressed this compound resistance in the resistant strain. mdpi.comdntb.gov.uaresearchgate.netnih.gov This strongly indicates that the enhanced activity of P450 enzymes, which detoxify the insecticide, is a key mechanism of resistance. mdpi.comresearchgate.net The upregulation of specific P450 genes is a common pathway for insecticide resistance in many insect species. mdpi.commdpi.commdpi.com

The potential for resistance to evolve is also influenced by the genetic diversity within a pest population. cesaraustralia.com The development of resistance can arise from new mutations or from the selection of pre-existing resistant alleles present at a low frequency in the population (standing genetic variation). elifesciences.org Gene flow between different pest populations can also play a significant role in spreading resistance alleles over wide geographical areas. cambridge.org While laboratory selection experiments on the green peach aphid, Myzus persicae, did not result in the evolution of resistance to this compound, this suggests a lower initial frequency of resistance alleles or lower genetic diversity in the tested colonies, rather than an impossibility of future evolution. cesaraustralia.com Continuous monitoring of field populations is therefore essential to detect early shifts in susceptibility. researchgate.net

Environmental Behavior and Ecological Fate Studies of Afidopyropen

Environmental Mobility and Persistence in Agricultural Ecosystems

The potential for afidopyropen to move within and persist in agricultural settings is a key aspect of its environmental profile. Studies indicate it is moderately persistent in the environment. mda.state.mn.usherts.ac.uk The principal routes for its dissipation are identified as aqueous photolysis, soil metabolism, and aquatic metabolism. mda.state.mn.usregulations.govregulations.gov

Research classifies this compound as a moderately-to-slightly mobile compound in soil. mda.state.mn.usregulations.gov This assessment is based on its sorption characteristics to soil particles. The soil sorption coefficient (Kd) has been measured in the range of 4.77 to 21.8 L/kg, and the organic carbon-normalized sorption coefficient (Koc) ranges from 548 to 2,690 L/kgoc. mda.state.mn.us These values suggest that adsorption to solid soil particles is probable. basf.com

Due to its mobility characteristics, this compound may move to surface waters and groundwater through mechanisms like spray drift, leaching, and runoff. mda.state.mn.us Advisories suggest that the compound and a key degradate have the potential to leach into groundwater in areas with permeable soils, particularly where the water table is shallow. mda.state.mn.us Likewise, it is classified as having a medium-high potential for reaching surface water and aquatic sediment via runoff for several weeks to months after application, especially in areas with poorly draining soils. mda.state.mn.us However, some findings suggest that a combination of moderate sorption and ready degradation in soil results in a low leaching potential as confirmed in field dissipation trials. basf.ca

Table 1: Soil Mobility and Sorption Coefficients for this compound

| Parameter | Value | Reference |

|---|---|---|

| Mobility Classification | Moderately-to-Slightly Mobile | mda.state.mn.usregulations.gov |

| Soil Sorption Coefficient (Kd) | 4.77 - 21.8 L/kg | mda.state.mn.us |

| Organic Carbon-Normalized Sorption Coefficient (Koc) | 548 - 2690 L/kgoc | mda.state.mn.us |

This compound is considered moderately persistent in soil and water environments. mda.state.mn.usherts.ac.uk Its persistence is defined by its half-life (DT50), which varies depending on the environmental compartment and conditions, such as the presence of oxygen. In soil, this compound dissipates rapidly, with reported half-lives as short as 1.21 to 1.5 days under certain field and laboratory conditions. mda.state.mn.usresearchgate.net In aquatic systems, dissipation is slower. Under anaerobic aquatic conditions, this compound shows a tendency to redistribute quickly from the water phase into the sediment. apvma.gov.au

Table 2: Degradation Half-Life (DT50) of this compound in Soil and Aquatic Systems

| Environment | Condition | DT50 / Half-Life (days) | Reference |

|---|---|---|---|

| Soil | Aerobic Metabolism (20°C) | 1 - 30 | mda.state.mn.us |

| Anaerobic Metabolism (20°C) | 15 - 59 | mda.state.mn.us | |

| Persistence (Field/Lab) | 1.5 - 7.9 | mda.state.mn.us | |

| Aquatic | Aerobic Metabolism (Total System, 20°C) | 76 - 102 | mda.state.mn.usbasf.cabasf.co.id |

| Anaerobic Metabolism (Total System, 20°C) | 32 - 45 | mda.state.mn.usapvma.gov.aubasf.co.id | |

| Anaerobic Metabolism (Water Phase) | 9 - 13 | apvma.gov.au |

Soil Mobility Characteristics

Degradation Pathways and Metabolite Formation in the Environment

The degradation of this compound in the environment follows a complex, nonlinear path involving both abiotic and biotic processes, leading to the formation of numerous degradation products. regulations.gov

The presence of light is a significant factor in the degradation of this compound in aqueous systems, but not on soil surfaces where it is considered stable to photolysis. mda.state.mn.usregulations.govbasf.ca In water, aqueous photolysis is a primary route of dissipation. mda.state.mn.usregulations.gov The half-life due to photolysis in a sterile pH 7 buffer is between 17 and 28 days, while in natural water, it is shorter, ranging from 6 to 19.3 days. mda.state.mn.usbasf.caapvma.gov.aubasf.co.idfao.org

This compound is stable to hydrolysis under acidic (pH 4) and neutral (pH 7) conditions. mda.state.mn.usregulations.govregulations.govbasf.ca However, it undergoes gradual hydrolysis in alkaline environments (pH 9), where its degradation half-life (DT50) is reported to be 134 days. mda.state.mn.usregulations.govregulations.gov

Table 3: Abiotic Degradation Half-Life (DT50) of this compound

| Pathway | Condition | DT50 / Half-Life (days) | Reference |

|---|---|---|---|

| Hydrolysis | pH 4 | Stable | mda.state.mn.usregulations.govregulations.gov |

| pH 7 | Stable | mda.state.mn.usregulations.govregulations.gov | |

| pH 9 | 134 | mda.state.mn.usregulations.govregulations.gov | |

| Aqueous Photolysis (40°N) | pH 7 Buffer | 17 - 28 | basf.caapvma.gov.aubasf.co.id |

| Natural Water | 6 - 19.3 | mda.state.mn.usbasf.caapvma.gov.aubasf.co.idfao.org | |

| Soil Photolysis | - | Stable | mda.state.mn.usregulations.govregulations.gov |

The degradation of this compound results in the formation of at least eight major metabolites (representing >10% of applied radioactivity) and twelve minor ones. regulations.gov With the exception of nicotinic acid, cyclopropane (B1198618) carboxylic acid (CPCA), and the dimer M440I007, all identified degradates retain a core structure similar to the parent compound. mda.state.mn.usregulations.gov

The major identified degradates include M440I001, M440I002, M440I003, M440I024, M440I046, M440I047, M440I057, and nicotinic acid. mda.state.mn.us An additional eleven minor degradates are also recognized: M440I005, M440I006, M440I014, M440I015, M440I016, M440I021, M440I048, M440I049, M440I050, M440I052, and M440I053. mda.state.mn.us CPCA is also considered a significant residue of concern in drinking water. mda.state.mn.usregulations.gov

The formation of these metabolites is specific to the degradation pathway.

Aqueous Photolysis: The only product reaching 10% or more of the total applied radioactivity (TAR) was nicotinic acid, with a maximum value of 21.5% TAR in natural water. apvma.gov.au

Soil Photolysis: The only major metabolite observed was M440I003, at a maximum of 13.4% TAR. apvma.gov.au

Anaerobic Aquatic Metabolism: In the water phase, metabolite M440I001 was observed at a maximum of 14.8% TAR. apvma.gov.au In the sediment, M440I001 reached a maximum of 30.2% TAR, and M440I002 reached 12.6% TAR. apvma.gov.au

The major metabolites themselves are generally not persistent, with studies showing their decline from peak levels by the end of 120-day aerobic soil incubations. apvma.gov.au The degradation half-lives (DT50) for some of these metabolites have been calculated: 0.3 to 5.5 days for M440I002, 9.3 to 36.1 days for M440I003, and 3.5 to 9.9 days for M440I057. apvma.gov.au

Soil and Aquatic Microbial Metabolism

Translocation and Distribution in Plants

The movement and final deposition of this compound within plant tissues are critical factors influencing its behavior and efficacy. Research indicates that this compound exhibits limited translocation capabilities within plants. nih.govacs.org Studies involving various plant species have been conducted to elucidate its uptake, distribution patterns, and subcellular fate.

Investigations using hydroponic systems have shown that this compound is readily absorbed by the roots of plants like mustard (Brassica juncea), cucumber, and tomato. nih.govmdpi.com The root uptake rate is considered strong, with root bioconcentration factors (BCFs) greater than 1. nih.gov In contrast, foliar uptake of this compound is weak, with BCFs of less than 1. nih.gov Due to its hydrophobic nature, this compound taken up by the roots is thought to move via the apoplast pathway. nih.gov

Once absorbed, the translocation of this compound from the roots to the aerial parts of the plant (acropetal movement) and from the leaves to other parts, including the roots (basipetal movement), is limited. nih.govmdpi.com This restricted movement is quantified by translocation factors (TF), which have been reported to be less than 1 for both upward and downward translation in mustard plants. nih.gov Similarly, in tea seedlings, translocation factors from root-to-stem and stem-to-leaf were both less than 1. tea-science.com In tomato plants, weak root-to-stem and stem-to-leaf translocation was also observed. mdpi.com However, a study on cucumber plants indicated a higher translocation ability from stems to leaves compared to the limited movement from roots to stems. mdpi.com

The distribution of this compound residues consequently shows higher concentrations in the roots compared to other plant tissues. A pot experiment with tea seedlings where this compound was applied to the soil demonstrated this distribution pattern clearly. tea-science.com After seven days, the highest concentration was found in the roots, followed by the stems, and then the leaves. tea-science.com

Table 1: Distribution of this compound in Tea Seedling Tissues 7 Days After Soil Treatment

| Plant Tissue | This compound Residue (mg·kg⁻¹) |

| Roots | 0.102 |

| Stems | 0.078 |

| Leaves | 0.007 |

| Data sourced from a pot experiment on tea seedlings. tea-science.com |

At the subcellular level, the hydrophobic characteristics of this compound influence its storage within plant cells. nih.gov Studies on mustard plants revealed that this compound is primarily stored in the cell walls and organelles. nih.gov

Metabolism studies in plants have identified several metabolites, although the parent compound, this compound, is generally considered the primary residue of concern. regulations.gov In studies on tea seedlings, the metabolite M440I007 was analyzed, but its residue levels were below the limit of quantification (0.005 mg·kg⁻¹). tea-science.com

Ecological Selectivity and Non Target Organism Interactions with Afidopyropen

Impact of Afidopyropen on Beneficial Arthropods

The selective nature of an insecticide is a critical factor in its integration into modern pest management strategies that seek to conserve beneficial insect populations. Research indicates that this compound generally exhibits a favorable profile in this regard, with low to moderate toxicity to many beneficial arthropods. nih.govnih.govresearchgate.net

Selectivity Toward Natural Enemies of Pests (e.g., Predators, Parasitoids)

Studies have shown that this compound is largely selective, with minimal negative effects on a range of natural enemies. researchgate.netnih.govdntb.gov.uausda.govresearcher.life Laboratory and field assessments have demonstrated its safety for various predators and parasitoids. nih.govresearchgate.netresearchgate.net

For instance, this compound was found to be non-toxic to the convergent lady beetle (Hippodamia convergens) and the insidious flower bug (Orius insidiosus). researchgate.netresearchgate.net Similarly, it has shown minimal impact on the two-spotted lady beetle (Adalia bipunctata), a predator of the green peach aphid. researchgate.netresearchgate.net In a greenhouse study, this compound was compatible with the predatory mite and parasitic wasps. basf.ca Research on rove beetles also indicated 100% survival after 96 hours of exposure to certain concentrations of this compound. growertalks.com

However, the impact on parasitoid wasps can be varied. Some studies report low acute mortality for species like Diaeretiella rapae, Aphidius colemani, and Aphelinus abdominalis. researchgate.netresearchgate.net Conversely, other research suggests that this compound can be toxic to parasitic wasps and may reduce the parasitism rate and searching efficiency of species like Lysiphlebia japonica. agrio.appresearchgate.net One study classified this compound as moderately toxic to the aphid parasitoid Aphelinus certus. researchgate.netresearchgate.net

A field study in Arizona cotton classified this compound as a "fully selective" insecticide, showing no significant negative impacts on the arthropod community, which included key predators like Collops spp., Orius tristicolor, Geocoris spp., Misumenops celer, Drapetis nr. divergens, and Chrysoperla carnea. researchgate.netnih.govdntb.gov.uausda.govresearcher.life

Table 1: Effects of this compound on Various Natural Enemies

| Natural Enemy Species | Order: Family | Finding | Source(s) |

|---|---|---|---|

| Hippodamia convergens (Convergent lady beetle) | Coleoptera: Coccinellidae | Not toxic | researchgate.netresearchgate.net |

| Orius insidiosus (Insidious flower bug) | Hemiptera: Anthocoridae | Not toxic to adults | researchgate.netresearchgate.net |

| Adalia bipunctata (Two-spotted lady beetle) | Coleoptera: Coccinellidae | Minimal negative effects | researchgate.netresearchgate.net |

| Aphelinus certus (Parasitoid wasp) | Hymenoptera: Aphelinidae | Moderately toxic | researchgate.netresearchgate.net |

| Diaeretiella rapae (Parasitoid wasp) | Hymenoptera: Braconidae | Low acute mortality | researchgate.net |

| Aphidius colemani (Parasitoid wasp) | Hymenoptera: Braconidae | Low acute mortality | researchgate.net |

| Aphelinus abdominalis (Parasitoid wasp) | Hymenoptera: Aphelinidae | Low acute mortality | researchgate.net |

| Rove Beetles | Coleoptera: Staphylinidae | 100% survival at certain concentrations | growertalks.com |

| Predatory Mites | Acari | Compatible | agropages.combasf.ca |

| Parasitic Wasps | Hymenoptera | Compatible | agropages.combasf.ca |

| Green Lacewings | Neuroptera: Chrysopidae | Safe | agropages.com |

| Trichogramma spp. | Hymenoptera: Trichogrammatidae | Safe | agropages.com |

| Ladybirds | Coleoptera: Coccinellidae | Safe | agropages.com |

Sublethal Effects on Beneficial Insect Physiology and Behavior

Beyond direct mortality, sublethal concentrations of insecticides can have significant impacts on the physiology and behavior of surviving insects. mdpi.com For this compound, research into these effects on beneficial insects is ongoing.

Sublethal doses of this compound have been shown to negatively impact the life parameters of the target pest, the tobacco whitefly (Bemisia tabaci), including decreased longevity and fecundity. mdpi.com While this is a desired outcome for pest control, it highlights the potential for similar physiological impacts on non-target, beneficial insects. Further research is needed to fully understand the sublethal consequences of this compound exposure on a wider range of beneficial arthropods. researchgate.net

Effects on Pollinator Species (e.g., Honeybees)

The impact of insecticides on pollinators, particularly honeybees, is a major environmental concern. Toxicological studies have generally indicated that this compound has low toxicity to honeybees. nih.govnih.govresearchgate.net

The acute contact LD50 for honeybees is reported to be greater than 80-200 µ g/bee , and the acute oral LD50 is greater than 40-100 µ g/bee , suggesting low acute toxicity. mda.state.mn.usapvma.gov.au However, some studies have investigated the potential for sublethal and chronic effects.

One study on the Asian honeybee (Apis cerana) found that continuous dietary intake of this compound at the field-recommended dose for 14 days could cause significant death and nutritional deficiency. nih.govacs.orgacs.org The same study also observed changes in the activity of detoxification enzymes and the expression of genes related to the central nervous system and chemosensory functions in exposed bees. nih.govacs.orgacs.org Despite these physiological changes, there was no evidence of a long-term impact on the foraging activity of bees treated with this compound as newly emerged workers. nih.govacs.orgacs.org

Compatibility of this compound with Conservation Biological Control Programs

Conservation biological control aims to enhance the effectiveness of natural enemies by creating a favorable environment, which includes the use of selective insecticides. researchgate.netnih.govdntb.gov.uausda.govresearcher.life The selective profile of this compound makes it a promising candidate for inclusion in such programs. nih.govmdpi.com

By having a low impact on many predatory and parasitic insects, this compound can be used in conjunction with these natural enemies to manage pest populations. nih.gov This integration of chemical and biological control methods is a cornerstone of Integrated Pest Management (IPM). researchgate.netnih.govdntb.gov.uausda.govresearcher.life

Field trials in Arizona cotton have demonstrated that this compound is compatible with conservation biological control, showing no significant negative effects on the diverse arthropod community present in that system. researchgate.netnih.govdntb.gov.uausda.govresearcher.life This suggests that this compound can be a valuable tool for growers looking to manage pests while preserving the beneficial insect populations that contribute to natural pest suppression. researchgate.netnih.govdntb.gov.uausda.govresearcher.life

Ecotoxicological Assessments on Terrestrial and Aquatic Non-Target Organisms

Aquatic Organisms:

Fish: The acute toxicity to fish varies by species. The 96-hour LC50 for rainbow trout (Oncorhynchus mykiss) is reported as 0.97 mg/L, while for fathead minnows (Pimephales promelas) it is >18.3 mg/L. lgcstandards.combasf.combasf.com Another study found an acute LC50 of 1.0 mg/L for the common carp (B13450389) (Cyprinus carpio), indicating high toxicity. rjptonline.orgresearchgate.netcabidigitallibrary.org Sub-lethal exposure in Cyprinus carpio has been shown to cause histopathological damage to the liver and kidneys, as well as behavioral abnormalities and inhibition of acetylcholinesterase. rjptonline.orgresearchgate.netcabidigitallibrary.orgnieindia.org

Aquatic Invertebrates: Aquatic invertebrates appear to be particularly sensitive to this compound. The 48-hour EC50 for Daphnia magna is reported as >8.0 mg/L in one source and 1.92 mg/L in another. lgcstandards.combasf.combasf.com Mysid shrimp are among the most sensitive taxa, with a 28-day NOEC (No-Observed-Effect-Concentration) for reproduction as low as 0.004 µg/L. apvma.gov.au The chronic risk quotient for Daphnia magna and other freshwater invertebrates has been found to exceed the level of concern in some assessments. publications.gc.ca

Aquatic Plants: The 72-hour EC50 for the aquatic plant Lemna gibba is 26.2 mg/L. lgcstandards.com

Table 2: Ecotoxicity of this compound to Aquatic Organisms

| Organism | Species | Endpoint | Value | Source(s) |

|---|---|---|---|---|

| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | 0.97 mg/L | basf.combasf.com |

| Fish | Pimephales promelas (Fathead Minnow) | 96h LC50 | >18.3 mg/L | lgcstandards.com |

| Fish | Cyprinus carpio (Common Carp) | 96h LC50 | 1.0 mg/L | rjptonline.orgresearchgate.netcabidigitallibrary.org |

| Aquatic Invertebrate | Daphnia magna | 48h EC50 | >8.0 mg/L | lgcstandards.com |

| Aquatic Invertebrate | Daphnia magna | 48h EC50 | 1.92 mg/L | basf.combasf.com |

| Aquatic Invertebrate | Americamysis bahia (Mysid Shrimp) | 28d NOEC (reproduction) | 0.004 µg/L | apvma.gov.au |

| Aquatic Plant | Lemna gibba | 72h EC50 | 26.2 mg/L | lgcstandards.com |

Terrestrial Organisms:

Birds and Mammals: this compound is reported to have low toxicity to mammals and birds. agropages.com

Earthworms: The acute LC50 for earthworms is >1000 mg/kg soil, and the chronic NOEC is 476 mg/kg soil, indicating low toxicity. apvma.gov.au

Strategic Applications and Integration of Afidopyropen in Pest Management Systems

Role of Afidopyropen in Integrated Pest Management (IPM) Programs

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on the long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, and the use of resistant varieties. Chemical controls are used only when needed and in a manner that minimizes risks. This compound's characteristics make it highly compatible with IPM principles. nih.govcdms.net Its selectivity means it has a low impact on many non-target organisms, including beneficial insects and pollinators, which are crucial components of a healthy agricultural ecosystem. nih.govnih.govdntb.gov.ua This allows for the integration of chemical and biological controls. nih.govmdpi.com

The repeated use of insecticides with the same mode of action can lead to the selection of resistant individuals within a pest population, rendering the chemical ineffective over time. cdms.netufl.edu To combat this, insecticide resistance management (IRM) strategies are essential. A key component of IRM is the rotation of insecticides from different Mode of Action (MoA) groups. irac-online.org

This compound is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 9D insecticide. basf.com.aucdms.net This novel MoA means it can be effectively rotated with other commonly used insecticide groups to control the same pests, breaking the cycle of resistance development. greenbook.netcdms.net For instance, research on the soybean aphid (Aphis glycines) has shown that this compound provides control comparable to insecticides from different MoA groups, making it an effective rotational partner. nih.gov Studies on the whitefly Bemisia tabaci also suggest that rotating this compound with other chemical agents could be a useful strategy for impeding resistance development. nih.govnih.gov There is evidence that resistance to this compound can be unstable and revert when the selection pressure is removed, further highlighting the benefits of rotation. nih.govnih.gov

Table 1: Example of Insecticide Rotation with this compound for Soybean Aphid Management

| IRAC MoA Group | Active Ingredient Example | Chemical Class | Role in Rotation |

|---|---|---|---|

| 9D | This compound | Pyropenes | Primary control, especially where resistance to other groups is a concern. |

| 3A | Lambda-cyhalothrin | Pyrethroids | Rotational partner with a different MoA (sodium channel modulators). |

| 1B | Chlorpyrifos | Organophosphates | Rotational partner with a different MoA (AChE inhibitors). |

| 4C | Sulfoxaflor (B1682526) | Sulfoximines | Rotational partner with a different MoA (nAChR competitive modulators). |

| 4D | Flupyradifurone (B41651) | Butenolides | Rotational partner with a different MoA (nAChR competitive modulators). |

Data sourced from research on soybean aphid management, highlighting insecticides this compound was compared against. nih.gov

A cornerstone of IPM is the conservation and utilization of natural enemies (predators and parasitoids) to suppress pest populations. The ideal insecticide for an IPM program is one that effectively controls the target pest while having minimal impact on these beneficial species. nih.gov

Research has consistently shown that this compound exhibits a high degree of selectivity. nih.govnih.govdntb.gov.ua Laboratory studies have demonstrated that this compound is not toxic to the adult or larval stages of the convergent lady beetle (Hippodamia convergens) or the adult insidious flower bug (Orius insidiosus), both of which are important predators of aphids. nih.gov It was found to be only moderately toxic to the parasitoid wasp Aphelinus certus. nih.gov Further studies confirmed its safety for the minute pirate bug Orius sauteri and its compatibility with conservation biological control in cotton IPM systems. nih.govresearchgate.net This low impact on beneficial arthropods allows them to continue exerting control over pest populations after an application, creating a synergistic effect where chemical and biological controls work in concert. nih.govnih.gov

Table 2: Research Findings on the Impact of this compound on Various Biological Control Agents

| Biological Control Agent | Taxonomic Group | Observed Impact of this compound | Source |

|---|---|---|---|

| Hippodamia convergens (Convergent lady beetle) | Coleoptera: Coccinellidae | Not toxic to adults or third-instar larvae. | nih.gov |

| Orius insidiosus (Insidious flower bug) | Hemiptera: Anthocoridae | Not toxic to adults. | nih.gov |

| Aphelinus certus (Parasitoid wasp) | Hymenoptera: Aphelinidae | Moderately toxic. | nih.gov |

| Orius sauteri (Minute pirate bug) | Hemiptera: Anthocoridae | Extremely safe; high LC50 values observed. | researchgate.net |

| Rove Beetle (Dalotia coriaria) | Coleoptera: Staphylinidae | Not directly harmful; 100% survival after 96 hours. | growertalks.com |

| General Predators (Collops spp., Geocoris spp., etc.) | Multiple | Classified as a fully selective insecticide with no significant differences in predator populations compared to untreated checks in cotton field trials. | nih.gov |

Contribution to Insecticide Rotation Strategies

Optimization of Application Methodologies for this compound Efficacy

To maximize the effectiveness of any insecticide, including this compound, application methodologies must be optimized. This involves considering the timing of application, spray coverage, and the calibration of equipment. greenbook.net For this compound, which has translaminar activity (movement from the treated leaf surface to the opposite side) but limited systemic movement within the plant's vascular system, thorough spray coverage is particularly crucial. researchgate.net

Research on controlling the Asian citrus psyllid (ACP) highlighted that inadequate spatial distribution on leaves and within the tree canopy can allow pests to survive in unprotected areas. acs.org The study also noted that this compound can dissipate rapidly under field conditions, with half-lives as short as 2.3 to 3.4 hours, reinforcing the need for precise and effective initial application. acs.org Therefore, ensuring that sprayers are properly calibrated to deliver uniform coverage across all plant surfaces is essential for optimal performance. greenbook.net

Table 3: Key Parameters for Optimizing this compound Application

| Parameter | Optimization Strategy | Rationale and Research Findings |

|---|---|---|

| Application Timing | Apply at the first sign of pest infestation, before populations reach damaging levels. | Product labels advise application at the onset of pest infestation for maximum effectiveness. greenbook.net Early intervention prevents rapid population growth and associated crop damage. |

| Spray Coverage | Ensure thorough, uniform spray coverage of all foliage, including both sides of leaves. | This compound is primarily translaminar with limited systemic activity. researchgate.net Inadequate coverage can leave areas of the plant unprotected, allowing pests like the Asian citrus psyllid to survive and re-infest. acs.org |

| Equipment Calibration | Use clean, well-maintained, and properly calibrated ground or aerial sprayers. | Proper calibration ensures the intended spray volume and droplet size are delivered, leading to better coverage and performance. greenbook.net |

| UAV Operational Parameters | Optimize flight speed, height, and spray volume for the specific crop canopy. | Research in tea gardens showed that optimal UAV parameters (e.g., lower speed, lower height, higher volume) significantly improved spray deposition and control efficacy compared to conventional parameters. mdpi.com |

| Use of Adjuvants | Consider using an adjuvant where recommended. | The use of an adjuvant may improve the performance of this compound, for example, in the control of whitefly. greenbook.net |

Future Directions and Emerging Research Avenues for Afidopyropen

Advanced Molecular and Omics Research on Afidopyropen Action and Resistance

The distinct mode of action of this compound, which targets the transient receptor potential vanilloid (TRPV) channels in insects, is a key area of ongoing and future research. mdpi.comnih.gov These channels are crucial for sensory functions in insects. nih.gov this compound's modulation of these channels leads to a disruption of feeding and coordination, ultimately causing pest mortality. mdpi.comucanr.edu

A significant focus of future molecular research is to further elucidate the precise binding sites of this compound on the TRPV channel complex and the subsequent conformational changes that lead to channel dysfunction. nih.gov Advanced "omics" technologies, such as genomics, transcriptomics, and proteomics, are pivotal in this endeavor. nih.gov These approaches allow for a comprehensive analysis of the genetic and molecular responses of pests to this compound exposure. For instance, transcriptomics can identify genes that are up- or down-regulated in response to the insecticide, providing insights into the insect's adaptive mechanisms. nih.govresearchgate.net

A critical aspect of this research is understanding the molecular basis of resistance. While this compound is effective against many pests resistant to other insecticides, the potential for resistance development exists. meiji.comresearchgate.net Studies have already identified potential mechanisms of resistance in some pest populations, such as the whitefly Bemisia tabaci. dntb.gov.uamendeley.com Research indicates that metabolic resistance, particularly through the action of P450 monooxygenases, may play a significant role. researchgate.netdntb.gov.ua Future research will likely involve comparative genomics to identify specific gene mutations or amplifications associated with resistance.

Table 1: Key Areas in Molecular and Omics Research for this compound

| Research Area | Focus | Potential Outcomes |

| Target Site Characterization | Precisely map the this compound binding site on the TRPV channel. | Development of more potent and specific derivatives. |

| Transcriptomics | Analyze gene expression changes in pests upon this compound exposure. | Identification of detoxification pathways and resistance markers. nih.govresearchgate.net |

| Proteomics | Study changes in protein expression and function. | Understanding post-transcriptional modifications and protein interactions involved in the response to this compound. |

| Metabolomics | Analyze the metabolic profile of pests exposed to this compound. | Revealing metabolic pathways affected by the insecticide. |

| Resistance Genomics | Compare the genomes of susceptible and resistant pest populations. | Pinpointing genetic mutations responsible for resistance. mdpi.com |

Long-term Ecological Impact Studies of this compound Use

Ensuring the environmental sustainability of any pesticide is paramount. This compound is noted for its low impact on many non-target organisms, including beneficial insects like honeybees and natural enemies of pests. jst.go.jpresearchgate.netnih.gov However, long-term ecological impact studies are crucial to fully understand its effects within diverse agroecosystems.

Future research will need to assess the chronic and sub-lethal effects of this compound on a wider range of non-target species over extended periods. This includes evaluating potential impacts on the reproduction, development, and behavior of beneficial arthropods, soil organisms, and aquatic life. mda.state.mn.usdoi.org For example, one study investigated the toxic effects of environmentally relevant doses of this compound on earthworms (Eisenia fetida), finding low acute toxicity but noting that chronic exposure could activate antioxidant and detoxification systems. doi.org Another study on the Asian honeybee (Apis cerana) found that while this compound is not acutely toxic, continuous dietary intake at field-recommended doses could lead to nutritional deficiencies. acs.orgresearchgate.net

The environmental fate of this compound, including its persistence, mobility, and degradation pathways in soil and water, is another critical area of investigation. mda.state.mn.us Understanding how this compound and its degradates move through the environment is essential for comprehensive risk assessments. regulations.gov Long-term monitoring programs in various agricultural settings will be necessary to gather data on residue levels in soil, water, and non-target organisms.

Development of Resistance Management Models and Decision Support Systems

To preserve the efficacy of this compound, proactive resistance management is essential. The development of resistance management models and decision support systems (DSS) is a key future direction. ipmdecisions.netrepec.org These tools can help farmers and pest management advisors make informed decisions to minimize the selection pressure for resistance. mdpi.com

Resistance management models will integrate various data points, including the genetics of resistance, the fitness costs associated with resistance, and the pest's life cycle. mdpi.commdpi.com For example, research has shown that in some cases, this compound resistance in Bemisia tabaci may come with a fitness cost, meaning that resistant individuals may have disadvantages in the absence of the insecticide. mdpi.comnih.gov Models can simulate how different application strategies, such as rotating insecticides with different modes of action, impact the evolution of resistance. nih.gov

Decision support systems will provide real-time, data-driven recommendations for pest control. ipmdecisions.net These systems can incorporate information on pest population dynamics, weather conditions, and the presence of natural enemies to optimize the timing and necessity of insecticide applications. researchgate.net The goal is to use this compound only when necessary, as part of an integrated pest management (IPM) program, thereby reducing the likelihood of resistance development. researchgate.netresearchgate.net

Exploration of Novel this compound Derivatives with Enhanced Properties

The discovery of this compound from a microbial secondary metabolite, pyripyropene A, opens the door for the development of novel derivatives with enhanced properties. jst.go.jpresearchgate.netnih.gov The initial research that led to this compound involved evaluating various derivatives to improve insecticidal activity. jst.go.jp

Future research will focus on synthesizing and screening new analogues of this compound to identify compounds with:

Increased potency: Requiring lower application rates for effective pest control.

Broader spectrum of activity: Targeting a wider range of pest species.

Improved environmental profile: Even lower toxicity to non-target organisms and faster degradation in the environment.

Novel modes of action: To combat resistance to the parent compound.